molecular formula C10H15NO B8773464 4-Pyridinepentanol CAS No. 4343-96-8

4-Pyridinepentanol

Cat. No. B8773464
CAS RN: 4343-96-8
M. Wt: 165.23 g/mol
InChI Key: FOEXZUQNDHODBJ-UHFFFAOYSA-N
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Description

4-Pyridinemethanol, also known as ω-Hydroxy-4-picoline, 4-(Hydroxymethyl)pyridine, or 4-Pyridyl carbinol, is a chemical compound with the empirical formula C6H7NO . It is used in the preparation of 4-pyridine carboxaldehyde .


Molecular Structure Analysis

The molecular weight of 4-Pyridinemethanol is 109.13 . The InChI key is PTMBWNZJOQBTBK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Pyridinemethanol is a solid substance . It has a boiling point of 107-110 °C/1 mmHg and a melting point of 52-56 °C . It should be stored at a temperature of 2-8°C .

Safety and Hazards

4-Pyridinemethanol is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

CAS RN

4343-96-8

Product Name

4-Pyridinepentanol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-pyridin-4-ylpentan-1-ol

InChI

InChI=1S/C10H15NO/c12-9-3-1-2-4-10-5-7-11-8-6-10/h5-8,12H,1-4,9H2

InChI Key

FOEXZUQNDHODBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phenyl lithium (1.8 M cyclohexane diethyl ether, 27.6 mL, 0.0497 mol) is slowly added to a stirring solution of 4-picoline (4.6 g, 0.0497 mol) in 50 mL of tetrahydrofuran under nitrogen. The solution is stirred for 20 minutes at room temperature and then cooled to 0° C. 2-(4-Chlorobutoxy)-3,4,5,6-2H-tetrahydropyran (6.4 g, 0.0332 mol) is slowly added to the reaction mixture and the mixture is stirred for 30 minutes at 0° C. The reaction mixture is refluxed for 12 hours, cooled, and 100 mL of 10% hydrochloric acid solution is added. The reaction mixture is stirred for another 12 hours and then made basic with a saturated solution of sodium bicarbonate and extracted with chloroform. The organic phase is dried (sodium sulfate) and evaporated in vacuo. The resulting residue is chromatographed on silica gel (ethyl acetate) to give 1.25 g of 5-(4-pyridinyl)-1-pentanol as a brown oil.
Quantity
27.6 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
2-(4-Chlorobutoxy)-3,4,5,6-2H-tetrahydropyran
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

5-(4-Pyridyl)pent-4-yn-1-ol (3.41 g) prepared according to the procedure described above was dissolved in ethanol (30 ml) and hydrogenated over palladium hydroxide catalyst (0.300 g) at 45 psi for 3 h. The catalyst was filtered and the ethanol evaporated in vacuo to yield the title product as a colourless oil (3.2 g). 1H NMR (250 MHz, CDCl3) δ 1.40-1.45 (2H, m), 1.47-1.80 (4H, m), 2.00 (1H br s), 2.62 (2H, t), 3.64 (2H, t), 7.10 (2H, d), 8.45 (2H, d).
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Two

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